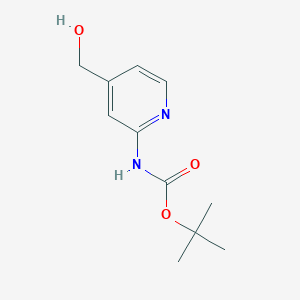

5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol is a derivative of the pyrazole class, which is known for its diverse range of biological activities and applications in various fields of chemistry and pharmacology. The tert-butyl group attached to the pyrazole ring is a common structural motif that can influence the physical and chemical properties of the molecule, as well as its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of pyrazole derivatives, including those with a tert-butyl group, has been extensively studied. A novel and efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which features a selective Sandmeyer reaction and allows for versatile synthesis of these compounds . Additionally, the synthesis of 3-tert-butyl-1,5-diaminopyrazole has been achieved with good regiochemical control, leading to various reactions with electrophiles and the formation of new pyrazolo[1,5-b]1,2,4-triazines and pyrazolo[1,5-b]1,2,4-triazepine derivatives .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex, with the potential for various tautomeric forms. For instance, the crystal and molecular structure of a related 5-amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one has been determined using X-ray diffraction, revealing intramolecular hydrogen bonding and the predominant tautomeric form in the solid state . Such structural analyses are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions, leading to diverse structural motifs and potential applications. For example, reactions of 1,5-diaminopyrazole with various electrophiles have been explored, resulting in compounds that can serve as photographic couplers or lead to the formation of new heterocyclic systems . The reactivity of the amino groups in these molecules is a key factor in their chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of substituents such as the tert-butyl group can affect the molecule's solubility, stability, and hydrogen bonding capabilities. The crystal structures of several 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles have been studied, revealing unexpected isomorphisms and hydrogen-bonded supramolecular structures . These properties are important for the development of new materials and pharmaceuticals.

科学的研究の応用

-

Organic and Medicinal Synthesis

- 5-Amino-pyrazoles are potent reagents in organic and medicinal synthesis . They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .

- The methods of application include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

- The outcomes of these methods are diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .

-

Pharmaceutics and Medicinal Chemistry

- 5-Amino-pyrazoles are similar to biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry .

- They are used in the synthesis of drugs and renewable resources that feature a wide variety of heterocyclic scaffolds .

- The outcomes of these applications are novel and applicable heterocyclic compounds .

-

Synthesis of Pyrazolo[4,3-b]pyridine Derivatives

- 5-Amino-1H-pyrazolo[4,3-b]pyridine derivatives are synthesized using 1-Alkyl-N-Boc-5-formylpyrazol-4-amines .

- The method involves the reaction of these amines with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides .

- The outcomes of this method are novel derivatives of said heterocyclic system containing both an amino group and additional functionality in the pyridine ring .

-

Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

- This compound is synthesized in a one-pot two-step process starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .

- The method involves a solvent-free condensation/reduction reaction sequence .

- The outcome of this method is the efficient synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine in good yield .

-

Synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine Derivatives

- 1-Alkyl-N-Boc-5-formylpyrazol-4-amines react with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides .

- The method involves cyclocondensation of the obtained derivatives with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate .

- The outcome of this method is the formation of imidazo[1,2-a]pyrazolo[3,4-e]pyridines or pyrazolo[3′,4′,5,6]pyrido[2,3-d]pyrimidine derivatives .

-

Reaction with α, β -unsaturated Compounds

- The condensation of 5-amino-pyrazoles and enynones in the presence of ethanol and heat provides easy access to fluorescent (trimethylsilylethynyl) pyrazolo[1,5-a]pyrimidines .

- The method involves a reaction with α, β -unsaturated compounds .

- The outcome of this method is the formation of fluorescent (trimethylsilylethynyl) pyrazolo[1,5-a]pyrimidines in good yields .

-

Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

- This compound is synthesized in a one-pot two-step process starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .

- The method involves a solvent-free condensation/reduction reaction sequence .

- The outcome of this method is the efficient synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine in good yield .

-

Synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine Derivatives

- 1-Alkyl-N-Boc-5-formylpyrazol-4-amines react with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides .

- The method involves cyclocondensation of the obtained derivatives with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate .

- The outcome of this method is the formation of imidazo[1,2-a]pyrazolo[3,4-e]pyridines or pyrazolo[3′,4′,5,6]pyrido[2,3-d]pyrimidine derivatives .

-

Reaction with α, β -unsaturated Compounds

- The condensation of 5-amino-pyrazoles and enynones in the presence of ethanol and heat provides easy access to fluorescent (trimethylsilylethynyl) pyrazolo[1,5-a]pyrimidines .

- The method involves a reaction with α, β -unsaturated compounds .

- The outcome of this method is the formation of fluorescent (trimethylsilylethynyl) pyrazolo[1,5-a]pyrimidines in good yields .

将来の方向性

特性

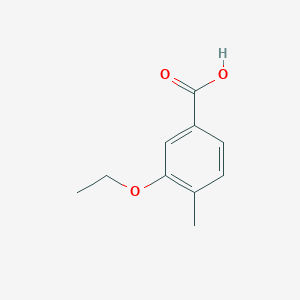

IUPAC Name |

3-amino-2-tert-butyl-1H-pyrazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-7(2,3)10-5(8)4-6(11)9-10/h4H,8H2,1-3H3,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROXQDABYJKKCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=CC(=O)N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634496 |

Source

|

| Record name | 5-Amino-1-tert-butyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol | |

CAS RN |

359867-35-9 |

Source

|

| Record name | 5-Amino-1-tert-butyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。